![molecular formula C22H18ClN7O2 B2357812 3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1243081-38-0](/img/structure/B2357812.png)
3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
Scientific Research Applications
Energetic Materials
The compound belongs to the [1,2,4]triazolo[4,5-d]pyrimidine class of compounds, which have been effectively synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Secondary Explosives
Some of these [1,2,4]triazolo[4,5-d]pyrimidine compounds, such as compound 5, have been suggested as secondary explosives due to their excellent insensitivity and detonation performance .
Heat-Resistant Explosives
The azo compound 10, another [1,2,4]triazolo[4,5-d]pyrimidine derivative, has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, outperforming all current heat-resistant explosives .
Primary Explosives
Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 plays a pivotal role in regulating lysine methylation, and its aberrant overexpression has been reported to be involved in the progression of certain human malignant tumors .
Cancer Treatment
Abrogation of LSD1 with RNAi or small molecule inhibitors, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, may lead to the inhibition of cancer proliferation and migration .
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O2/c1-2-14-6-8-16(9-7-14)20-25-18(32-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-4-3-5-17(23)10-15/h3-10,13H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCMYPLAZNDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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